Cas no 1866266-39-8 (3-(3,4,5-Trifluorophenyl)-3-azetidinol)

3-(3,4,5-Trifluorophenyl)-3-azetidinol is a fluorinated azetidine derivative with notable applications in pharmaceutical and agrochemical research. Its trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery, particularly in the development of bioactive molecules targeting CNS disorders and inflammation. The azetidine ring contributes to conformational rigidity, improving binding affinity and selectivity in receptor interactions. This compound’s high purity and well-defined structure ensure reproducibility in synthetic pathways. Its unique combination of fluorine substitution and heterocyclic framework offers advantages in optimizing pharmacokinetic properties, such as improved membrane permeability and resistance to oxidative degradation. Suitable for use in medicinal chemistry and as a building block for advanced intermediates.
3-(3,4,5-Trifluorophenyl)-3-azetidinol structure
1866266-39-8 structure
商品名:3-(3,4,5-Trifluorophenyl)-3-azetidinol
CAS番号:1866266-39-8
MF:C9H8F3NO
メガワット:203.1611328125
CID:5879014
PubChem ID:130778629

3-(3,4,5-Trifluorophenyl)-3-azetidinol 化学的及び物理的性質

名前と識別子

    • 3-(3,4,5-Trifluorophenyl)-3-azetidinol
    • 3-(3,4,5-trifluorophenyl)azetidin-3-ol
    • 1866266-39-8
    • EN300-1850183
    • インチ: 1S/C9H8F3NO/c10-6-1-5(2-7(11)8(6)12)9(14)3-13-4-9/h1-2,13-14H,3-4H2
    • InChIKey: YSCSIRFGSDNYFV-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=C(C=1)C1(CNC1)O)F)F

計算された属性

  • せいみつぶんしりょう: 203.05579836g/mol
  • どういたいしつりょう: 203.05579836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 32.3Ų

3-(3,4,5-Trifluorophenyl)-3-azetidinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850183-0.1g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
0.1g
$804.0 2023-09-19
Enamine
EN300-1850183-2.5g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
2.5g
$1791.0 2023-09-19
Enamine
EN300-1850183-0.05g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
0.05g
$768.0 2023-09-19
Enamine
EN300-1850183-0.5g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
0.5g
$877.0 2023-09-19
Enamine
EN300-1850183-1.0g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
1g
$1172.0 2023-06-01
Enamine
EN300-1850183-10.0g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
10g
$5037.0 2023-06-01
Enamine
EN300-1850183-0.25g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
0.25g
$840.0 2023-09-19
Enamine
EN300-1850183-10g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
10g
$3929.0 2023-09-19
Enamine
EN300-1850183-5g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
5g
$2650.0 2023-09-19
Enamine
EN300-1850183-1g
3-(3,4,5-trifluorophenyl)azetidin-3-ol
1866266-39-8
1g
$914.0 2023-09-19

3-(3,4,5-Trifluorophenyl)-3-azetidinol 関連文献

3-(3,4,5-Trifluorophenyl)-3-azetidinolに関する追加情報

3-(3,4,5-Trifluorophenyl)-3-azetidinol: A Comprehensive Overview

The compound 3-(3,4,5-Trifluorophenyl)-3-azetidinol, identified by the CAS number 1866266-39-8, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidinols, which are four-membered ring structures containing an alcohol group. The presence of three fluorine atoms on the aromatic ring introduces unique electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and development. The trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)-3-azetidinol contributes to enhanced stability, lipophilicity, and bioavailability, which are critical factors in designing effective therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 1866266-39-8 involves a multi-step process that typically starts with the preparation of the trifluorophenol derivative. This is followed by a nucleophilic substitution or coupling reaction to introduce the azetidinol moiety. The reaction conditions are carefully optimized to ensure high yields and selectivity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process and improve efficiency.

In terms of physical properties, 3-(3,4,5-Trifluorophenyl)-3-azetidinol exhibits a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and acetonitrile. Its spectroscopic data, including UV-Vis and NMR spectra, have been extensively characterized to confirm its structure and purity. These properties make it suitable for use in various analytical techniques such as chromatography and mass spectrometry.

The application of this compound extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of advanced materials such as fluoropolymers and optoelectronic devices. The trifluorophenyl group imparts desirable electronic characteristics, making it a valuable component in the development of high-performance materials for next-generation technologies.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of 1866266-39-8. Quantum mechanical calculations have provided insights into its electronic structure and interaction with biological targets. These computational studies complement experimental findings and accelerate the discovery process by identifying promising leads for further investigation.

In conclusion, 3-(3,4,5-Trifluorophenyl)-3-azetidinol, with its unique structural features and versatile applications, represents a significant advancement in modern organic chemistry. Its role as a key intermediate in drug development and material science underscores its importance in contemporary research. As new methodologies emerge and computational tools become more sophisticated, this compound will undoubtedly continue to play a pivotal role in driving innovation across multiple disciplines.

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